11-(2-Methoxyethoxy)undecyltrichlorosilane
CAS No.: 943349-49-3
Cat. No.: VC11994270
Molecular Formula: C14H29Cl3O2Si
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943349-49-3 |
|---|---|
| Molecular Formula | C14H29Cl3O2Si |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | trichloro-[11-(2-methoxyethoxy)undecyl]silane |
| Standard InChI | InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 |
| Standard InChI Key | DZKTYWHVXBTJDX-UHFFFAOYSA-N |
| SMILES | COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |
| Canonical SMILES | COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
11-(2-Methoxyethoxy)undecyltrichlorosilane possesses the molecular formula C₁₄H₂₉Cl₃O₂Si and a molecular weight of 363.8 g/mol. Its structure integrates a long hydrophobic undecyl chain with a hydrophilic 2-methoxyethoxy terminal group, linked to a reactive trichlorosilane head (Fig. 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Trichloro-[11-(2-methoxyethoxy)undecyl]silane |
| SMILES | COCCOCCCCCCCCCCCSi(Cl)Cl |
| InChI Key | DZKTYWHVXBTJDX-UHFFFAOYSA-N |
| PubChem CID | 53436768 |
The hydrophilic segment enhances solubility in polar solvents, while the trichlorosilane group facilitates covalent bonding to hydroxylated surfaces such as glass, silicon, and metals .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a two-step process:
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Nucleophilic Substitution: Undecyltrichlorosilane reacts with 2-methoxyethanol under basic conditions (e.g., NaOH/THF) to form 11-(2-methoxyethoxy)undecene .
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Hydrosilylation: The intermediate undergoes platinum-catalyzed addition with trichlorosilane (HSiCl₃) to yield the final product .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Chloroplatinic acid (H₂PtCl₆) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Yield | 38–49% |
Optimization focuses on minimizing side reactions, such as oligomerization, through strict anhydrous conditions and controlled stoichiometry .
Physicochemical Properties
Reactivity and Stability
The trichlorosilane group reacts vigorously with water, producing hydrochloric acid (HCl) and forming siloxane networks:
This reactivity underpins its use in surface functionalization but necessitates inert handling environments .
Thermal and Solubility Behavior
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Thermal Stability: Decomposes above 200°C, releasing chlorinated byproducts.
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Solubility: Miscible with THF, dichloromethane, and toluene; immiscible with water .
Applications in Advanced Materials
Self-Assembled Monolayers (SAMs)
The compound forms SAMs on oxide surfaces (e.g., SiO₂, TiO₂), creating hydrophilic interfaces resistant to protein adsorption. For instance, SAMs with 2-methoxyethoxy termini reduce fibrinogen adsorption by >90% compared to unmodified surfaces .
Biomedical Coatings
Functionalized surfaces exhibit antifouling and biocompatible properties:
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Antimicrobial Activity: Covalent immobilization of antimicrobial peptides (AMPs) on SAM-coated polydimethylsiloxane (PDMS) reduces Staphylococcus aureus adhesion by 99% .
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Intraocular Lenses (IOLs): Surface-modified IOLs with PEGylated trichlorosilanes inhibit human lens epithelial cell (HLEC) proliferation, preventing posterior capsule opacification .
Table 3: Biomedical Applications
| Application | Performance Metric |
|---|---|
| Antimicrobial Coatings | 99% reduction in bacterial adhesion |
| IOL Surface Modification | 80% decrease in HLEC migration |
Future Directions and Challenges
Scalability and Environmental Impact
Current synthetic routes face yield limitations (~40%), prompting research into flow chemistry and catalytic systems. Additionally, HCl byproduct recovery remains critical for sustainable production .
Multifunctional Coatings
Emerging studies explore hybrid SAMs integrating stimuli-responsive polymers (e.g., poly(N-isopropylacrylamide)) for smart surfaces in drug delivery and biosensing .
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